2-[(3-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thieno[2,3-d]pyrimidine core, along with various substituents, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the bromobenzyl and prop-2-en-1-yl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the thieno[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the bromobenzyl group via nucleophilic substitution reactions.
Alkylation Reactions: Addition of the prop-2-en-1-yl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Benzyl Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases, leading to anti-cancer effects, or modulate receptor activity, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzylsulfanyl Derivatives: Compounds with similar sulfanyl groups but different core structures.
Uniqueness
2-[(3-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the specific combination of substituents on the thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17BrN2OS2 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17BrN2OS2/c1-4-8-21-17(22)15-11(2)12(3)24-16(15)20-18(21)23-10-13-6-5-7-14(19)9-13/h4-7,9H,1,8,10H2,2-3H3 |
InChI Key |
DBVHVADZCSDIFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)Br)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.